METHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
Methyl 7-(3-bromophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with diverse substituents: a 3-bromophenyl group at position 7, a methyl group at position 5, a methylsulfanyl (SCH₃) moiety at position 2, and a methyl ester at position 4. These substituents confer distinct electronic, steric, and solubility properties, making it a candidate for exploration in medicinal chemistry and agrochemical research. Triazolopyrimidines are known for their bioactivity, including antimicrobial, antitumor, and herbicidal effects, depending on substitution patterns .
Properties
IUPAC Name |
methyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2S/c1-8-11(13(21)22-2)12(9-5-4-6-10(16)7-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYSTVRCMXXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar microwave-mediated reactions. The process is optimized for large-scale production by ensuring efficient heat transfer and reaction conditions that maximize yield and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The triazolopyrimidine scaffold is known for its wide range of biological activities. Recent studies have demonstrated that derivatives of this scaffold exhibit significant pharmacological effects:
- Antiviral Activity : Triazolopyrimidine derivatives have been investigated for their ability to inhibit viral replication. For instance, compounds targeting the interaction between the polymerase acidic protein and basic protein subunits of the influenza virus have shown promising results, with some derivatives achieving low IC50 values (e.g., 1.1 µM) indicating strong antiviral activity .
- Acetylcholinesterase Inhibition : Certain triazolopyrimidine compounds have been synthesized as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer’s disease. For example, a derivative exhibited an IC50 of 42 nM against acetylcholinesterase, showcasing its potential as a therapeutic agent for neurodegenerative disorders .
- Anticancer Properties : Triazolopyrimidine derivatives have demonstrated antiproliferative effects against various cancer cell lines. They induce cell cycle arrest and apoptosis in cancer cells, making them candidates for cancer therapy .
- Antimicrobial Activity : Some compounds within this class have shown strong antimicrobial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazolopyrimidine derivatives. Modifications to the core structure can significantly influence biological activity:
- Substituent Effects : The presence of bromine and methylsulfanyl groups has been linked to enhanced biological activity. For example, the bromophenyl moiety contributes to improved binding affinity in antiviral assays .
- Hybrid Structures : Combining triazolopyrimidine with other pharmacophores has resulted in hybrid compounds that exhibit enhanced efficacy across multiple targets. These hybrids often show improved selectivity and potency compared to their parent compounds .
Case Studies
Several studies illustrate the successful application of triazolopyrimidine derivatives in drug discovery:
- Influenza Virus Inhibition : A study reported on a series of triazolopyrimidine-based compounds that effectively disrupted the PA-PB1 interaction crucial for influenza viral replication. The most potent compound achieved an IC50 of 1.1 µM with no observed cytotoxicity .
- Alzheimer’s Disease Treatment : Research on triazolopyrimidine-quinoline hybrids revealed their potential as acetylcholinesterase inhibitors with nanomolar activity. These compounds not only inhibited enzyme activity but also displayed multitargeted profiles against amyloid-beta aggregation .
- Anticancer Applications : A review highlighted various triazolopyrimidine derivatives that induced apoptosis in cancer cells through different mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the target application:
Comparison with Similar Compounds
Position 7 Modifications
- Ethyl 7-(2,4-Dimethoxyphenyl)-5-Phenyl-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate () : 2,4-Dimethoxyphenyl substituent introduces electron-donating methoxy groups, improving solubility but reducing electrophilicity compared to bromophenyl .
- Ethyl 2-Benzylsulfanyl-7-(2-Chlorophenyl)-5-Methyl-4,7-Dihydro-1,2,4-Triazolo[1,5-a]Pyrimidine-3-Carboxylate () : 2-Chlorophenyl group offers moderate electron withdrawal and smaller steric profile than bromine, possibly influencing target selectivity .
Position 2 Modifications
- Ethyl 2-Benzylsulfanyl Analogue () : Benzylsulfanyl substituent increases molecular weight and lipophilicity (XLogP3 ~4.1), which may enhance membrane permeability but reduce aqueous solubility .
- 7-Methyl-2-(Trifluoromethyl)[1,2,4]Triazolo[1,5-a]Pyridin-5(3H)-One () : Trifluoromethyl group at position 2 introduces strong electron-withdrawing effects and metabolic stability, contrasting with the methylsulfanyl’s balance of hydrophobicity and reactivity .
Position 6 Modifications
- 7-Substituted-5-(1H-Indol-3-yl)-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carbonitrile (): Cyano group at position 6 enhances electron deficiency, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) .
Comparative Data Table
Biological Activity
Methyl 7-(3-bromophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound can be represented by the following structural formula:
It features a triazolopyrimidine core with a methylsulfanyl group and a bromophenyl substituent, which are critical for its biological activity.
Biological Activity Overview
Triazolopyrimidine derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Induces apoptosis and cell cycle arrest in cancer cells.
- Antiviral : Potential activity against viral pathogens.
- Anti-inflammatory : Modulates inflammatory pathways.
Table 1: Summary of Biological Activities
The biological activities of triazolopyrimidine compounds are attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit properties that scavenge ROS, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various triazolopyrimidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.21 μM against both strains, demonstrating significant antimicrobial potential compared to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound on various cancer cell lines. The compound induced apoptosis in B16 melanoma cells with an IC50 value of 5.76 µg/mL at 24 hours and reduced cell viability significantly over time. Morphological assessments revealed alterations consistent with cytotoxic effects .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes three primary reaction types, influenced by its substituents (bromophenyl, methylsulfanyl, and carboxylate groups).
Oxidation Reactions
Target : Methylsulfanyl group (–SCH₃)
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Products : Sulfoxides (–SOCH₃) or sulfones (–SO₂CH₃)
Mechanism :
-
Electrophilic Attack : Oxidizing agent reacts with the sulfur atom, forming a sulfonium intermediate.
-
Proton Transfer : Acidic protons from the oxidant facilitate oxidation to sulfoxide or sulfone.
| Oxidation Type | Reagent | Product |
|---|---|---|
| Partial Oxidation | H₂O₂ | Sulfoxide |
| Complete Oxidation | m-CPBA | Sulfone |
Reduction Reactions
Target : Bromophenyl group (–Br)
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Products : Phenyl derivative (–H)
Mechanism :
-
Nucleophilic Substitution : Hydride (H⁻) attacks the electrophilic bromine, replacing it with hydrogen.
-
Byproduct Formation : HBr is eliminated as a byproduct.
| Reduction Type | Reagent | Product |
|---|---|---|
| Hydride Reduction | LiAlH₄ | Phenyl derivative |
Nucleophilic Substitution
Target : Bromophenyl group (–Br)
Reagents : Amines, thiols, or alcohols (as nucleophiles) with bases like K₂CO₃
Products : Substituted phenyl derivatives (e.g., –NHAr, –SHAr)
Mechanism :
-
Base Activation : The nucleophile is deprotonated to generate a strong nucleophile.
-
Substitution : The nucleophile attacks the bromine, displacing it via an SNAr mechanism.
| Substitution Type | Nucleophile | Product |
|---|---|---|
| Amine Substitution | NH₃ derivative | –NHAr derivative |
| Thiol Substitution | SH⁻ | –SHAr derivative |
Key Reaction Outcomes
The compound’s reactivity is modulated by its functional groups, enabling diverse transformations:
| Reaction Type | Key Outcome | Applications |
|---|---|---|
| Oxidation | Enhanced polarity via sulfoxide/sulfone formation | Improved solubility for drug delivery |
| Reduction | Simplified aromatic ring (phenyl) | Reduced metabolic liability |
| Substitution | Functional group diversification | Targeted biomolecular interactions |
Mechanistic Insights
The triazolo-pyrimidine core and substituents influence reaction pathways:
-
Methylsulfanyl Group : Acts as a leaving group in oxidation but stabilizes intermediates via sulfur’s lone pairs.
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Bromophenyl Group : Provides an electrophilic site for substitution or reduction.
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Carboxylate Group : Enhances solubility and reactivity in nucleophilic substitution.
Experimental Validation
Reaction conditions and outcomes are validated through:
-
NMR Spectroscopy : Confirms structural changes (e.g., oxidation of –SCH₃ to –SOCH₃).
-
Mass Spectrometry : Verifies molecular weight changes post-reaction .
Comparison with Similar Compounds
This compound’s unique combination of substituents and core structure enables tailored reactivity, making it a valuable candidate for drug discovery and material science applications.
Q & A
Q. How can this compound’s study align with broader frameworks in medicinal chemistry (e.g., structure-activity relationships for antifolates)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
